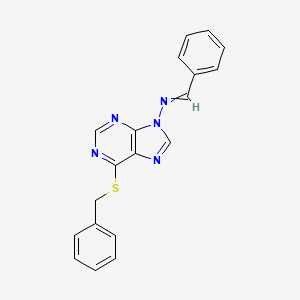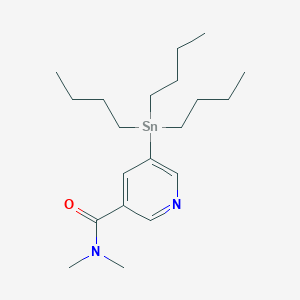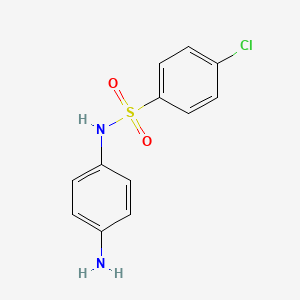![molecular formula C26H20N6O B13986240 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common structural motif in various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a suitable halogenated quinazoline derivative.
Attachment of the Pyridin-2-ylmethylamino Group: This step involves the nucleophilic substitution of a halogenated quinazoline with pyridin-2-ylmethylamine under basic conditions.
Formation of the Pyridine-3-carboxamide: The final step involves the amidation of the pyridine-3-carboxylic acid with the quinazoline derivative using coupling reagents like EDC.HCl and HOBt in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Pyridin-2-ylmethylamine, phenylboronic acid, and palladium catalysts.
Major Products
Oxidation: Oxidized derivatives of the phenyl and pyridine rings.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of potassium channel function, which is relevant in the treatment of arrhythmias and other cardiovascular disorders.
Biological Research: The compound is used to investigate the role of potassium channels in cellular processes and disease mechanisms.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting potassium channels and related pathways.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting potassium channel function. It targets the ultrarapid delayed rectifier potassium current (IKur), which is involved in cardiac repolarization. By modulating this current, the compound can influence action potentials in atrial myocytes, making it a potential therapeutic agent for atrial fibrillation and other arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: A potent IKur current blocker with selectivity versus hERG, Na, and Ca channels.
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide: Another compound with similar structural features and biological activity.
Uniqueness
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively inhibit IKur without significantly affecting other ion channels makes it a valuable compound for targeted therapeutic applications .
Propiedades
Fórmula molecular |
C26H20N6O |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H20N6O/c27-24(33)18-13-19(15-28-14-18)25-31-22-11-6-10-21(17-7-2-1-3-8-17)23(22)26(32-25)30-16-20-9-4-5-12-29-20/h1-15H,16H2,(H2,27,33)(H,30,31,32) |
Clave InChI |
VYWLSLYGWJKLSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)



![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)





![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)

